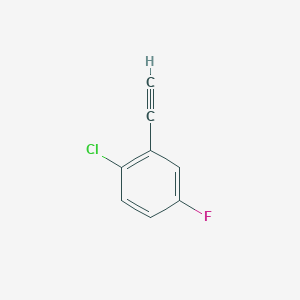

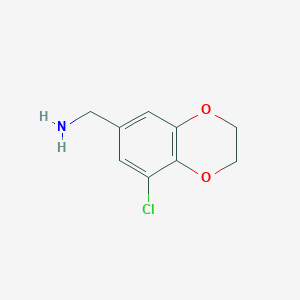

2-Chloro-5-fluorophenylacetylene

描述

2-Chloro-5-fluorophenylacetylene (2-C5FPA) is a highly versatile chemical compound with a wide range of applications in research and laboratory settings. It is a colorless liquid with a pungent odor, and is used in a variety of chemical syntheses, as well as for its biochemical and physiological effects.

科学研究应用

Antibacterial Compound Synthesis

2-Chloro-5-fluorophenylacetylene has been investigated for its potential as an antibacterial compound. The molecule has shown effectiveness against various bacterial strains such as E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. The compound’s molecular structure has been optimized for dimerization, enhancing its biological potency .

Non-Linear Optical (NLO) Material Development

The compound exhibits significant non-linear optical properties, making it a candidate for the development of NLO materials. These materials are crucial for applications in photonics, including optical data storage and laser technology .

Computational Materials Science

In the realm of computational materials science, 2-Chloro-5-fluorophenylacetylene serves as a model compound for studying molecular stability and chemical reactivity. Its global chemical descriptors have been calculated, revealing insights into its stability and reactivity .

Molecular Docking Studies

Molecular docking studies have been conducted with 2-Chloro-5-fluorophenylacetylene to understand its interaction with various proteins. This research is vital for pharmaceutical applications, particularly in the design of new drugs and the study of their interactions with biological targets .

Vibrational Spectral Analysis

The compound’s vibrational spectral characteristics have been extensively studied using techniques like NMR, FT-IR, and Raman spectroscopy. These studies are essential for understanding the structural behavior and characteristics of the compound at the molecular level .

Antioxidant Potential in Cancer Treatment

Phenolic compounds like 2-Chloro-5-fluorophenylacetylene have been recognized for their antioxidant potential, which is significant in the treatment of cancer. These compounds exhibit chemopreventive and chemotherapeutic effects, making them valuable in pharmaceutical research .

属性

IUPAC Name |

1-chloro-2-ethynyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONHQMVUJUBCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorophenylacetylene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

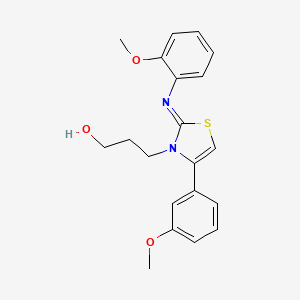

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2908066.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

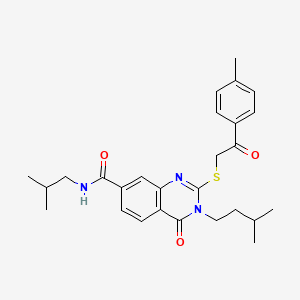

![3-(4-Fluorobenzyl)-8-(propylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2908069.png)

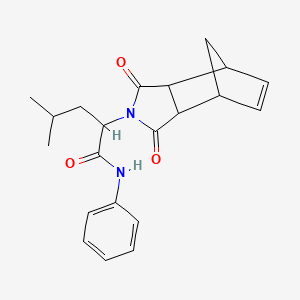

![(Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2908074.png)

![2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2908079.png)

![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2908080.png)

![5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2908084.png)